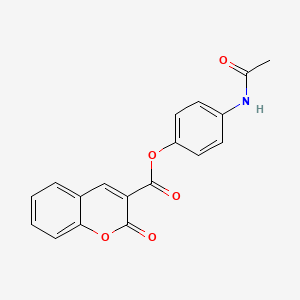

4-acetamidophenyl 2-oxo-2H-chromene-3-carboxylate

描述

属性

IUPAC Name |

(4-acetamidophenyl) 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c1-11(20)19-13-6-8-14(9-7-13)23-17(21)15-10-12-4-2-3-5-16(12)24-18(15)22/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXBIDASIGZUTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidophenyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-acetamidophenol with 2-oxo-2H-chromene-3-carboxylic acid under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as lipase in ionic liquids has also been explored to enhance the efficiency of the synthesis .

化学反应分析

Ester Hydrolysis

The carboxylate ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : 6 M HCl at 80–100°C for 4–6 hours yields 2-oxo-2H-chromene-3-carboxylic acid.

-

Basic hydrolysis : 2 M NaOH in ethanol/water (1:1) at 60°C for 2–3 hours produces the sodium carboxylate salt.

Key Mechanistic Insight :

The electron-withdrawing acetamido group enhances electrophilicity at the ester carbonyl, accelerating nucleophilic attack by water or hydroxide ions .

Nucleophilic Substitution at the Ester Group

The compound reacts with nucleophiles via acyl substitution:

Notable Feature : Reactions proceed without chromene ring opening due to resonance stabilization of the α,β-unsaturated lactone .

Reduction Reactions

Selective reduction pathways include:

-

Nitro group reduction (if present in analogs): H₂/Pd-C in ethanol yields amino derivatives.

-

Chromene ring hydrogenation : Requires harsh conditions (10 atm H₂, Rh/C catalyst) due to aromatic stabilization .

Knoevenagel Condensation

The aldehyde group (when present in analogs) undergoes condensation with active methylene compounds:

Example :

Reaction with malononitrile in ethanol/piperidine (1:1) at 80°C produces cyano-substituted chromene derivatives with anti-hyperlipidemic activity .

Biological Correlation :

Derivatives like Vf (IC₅₀ = 1.8 μM) show superior HMG-CoA reductase inhibition compared to atorvastatin (IC₅₀ = 2.4 μM) .

Amidation at the Acetamido Group

The acetamido moiety participates in:

-

Acid-catalyzed hydrolysis : 48% HBr/AcOH at 120°C yields free amine derivatives.

-

Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

Role of Functional Groups

科学研究应用

Medicinal Applications

1.1 Anticancer Properties

Research indicates that coumarin derivatives, including 4-acetamidophenyl 2-oxo-2H-chromene-3-carboxylate, exhibit potential as anticancer agents. These compounds can selectively target multidrug-resistant (MDR) cancer cells, which are often resistant to conventional therapies. A study highlighted the structure-activity relationship (SAR) of similar chromene compounds, suggesting that specific substitutions enhance their ability to induce apoptosis in MDR cancer cells .

1.2 Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes involved in disease pathways. For instance, it may interact with active sites of enzymes, blocking their activity and modulating signaling pathways associated with inflammation and cancer cell proliferation . This mechanism is crucial for developing new therapeutic strategies against diseases characterized by excessive enzyme activity.

1.3 Antiviral Activity

Recent investigations into coumarin derivatives have shown promising anti-HIV properties. Compounds derived from the chromene structure have been reported to exhibit non-toxic profiles while effectively inhibiting HIV-1 integrase activity . This highlights the potential of this compound in antiviral drug development.

Synthetic Chemistry Applications

2.1 Synthesis of New Derivatives

The synthesis of this compound typically involves the reaction of 4-acetaminophenol with ethyl acetoacetate in the presence of a base . This method not only produces the target compound but also serves as a pathway for synthesizing various derivatives with tailored properties for specific applications.

2.2 Photocleavable Protecting Groups

In synthetic organic chemistry, derivatives of this compound can be utilized as photocleavable protecting groups. These groups are valuable in controlling chemical reactions and enabling selective modifications in complex molecular architectures .

Material Science Applications

3.1 Fluorescent Probes

The unique structural characteristics of coumarins allow them to function as fluorescent probes in biological imaging and detection applications. The incorporation of this compound into materials can enhance their photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and laser dyes .

3.2 Enzymatic Activity Detection

The compound can also be employed in enzymatic assays where its fluorescence characteristics change upon interaction with specific enzymes, allowing for real-time monitoring of enzymatic activity . This application is particularly useful in microbiological studies where detecting bacterial activity is essential.

Case Studies and Research Findings

作用机制

The mechanism of action of 4-acetamidophenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as phospholipase and cyclooxygenase, which play crucial roles in inflammatory processes. It also interacts with DNA and proteins, leading to the modulation of gene expression and protein function. These interactions result in the compound’s diverse biological activities, including anti-inflammatory and anticancer effects .

相似化合物的比较

Structural and Crystallographic Features

The dihedral angle between the coumarin core and the substituted phenyl ring is a key structural parameter influencing molecular planarity and intermolecular interactions. A comparison of related compounds is summarized in Table 1.

Table 1: Structural and Crystallographic Data for Coumarin-3-Carboxylate Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Chloro (-Cl) and methoxy (-OCH₃) substituents exhibit contrasting dihedral angles (22.60° vs. 48.04°), suggesting that steric and electronic effects modulate planarity.

- Alkyl vs. Aromatic Substituents : Long alkyl chains (e.g., octyloxy) reduce dihedral angles (21.11°), favoring planar conformations that may enhance membrane permeability .

- Hydrogen-Bonding Groups : The acetamido group (-NHCOCH₃) is expected to form robust N–H···O and C=O···H–C interactions, analogous to sulfamoyl (-SO₂NH₂) derivatives, which likely form extensive hydrogen-bonded networks .

Reported Activities of Analogues :

- 4-Methoxyphenyl derivative : Exhibits antimicrobial activity against H. pylori due to the electron-donating methoxy group enhancing resonance stabilization .

- 4-Chlorophenyl derivative : Shows anti-inflammatory and antibacterial properties, attributed to chlorine’s electronegativity and lipophilicity .

- Sulfamoylphenyl derivative: Potential sulfonamide-like enzyme inhibition (e.g., carbonic anhydrase) .

- 4-Acetamidophenyl derivative: The acetamido group may improve solubility and target engagement via hydrogen bonding, analogous to acetaminophen derivatives.

Comparative Advantages of 4-Acetamidophenyl Derivative :

- Enhanced hydrogen-bonding capacity compared to esters (-OCH₃, -Cl) or alkyl chains.

- Improved bioavailability relative to bulkier substituents (e.g., octyloxy).

Intermolecular Interactions and Crystal Packing

Hydrogen-bonding patterns significantly influence crystallization and stability:

- Methoxy and Chloro Derivatives : Primarily rely on weak C–H···O interactions, forming zig-zag chains or sheets .

- Acetamido Derivative : Expected to form stronger N–H···O bonds, creating dense, stable networks similar to sulfonamides . Computational studies (e.g., Hirshfeld surface analysis) could further elucidate these interactions .

生物活性

4-Acetamidophenyl 2-oxo-2H-chromene-3-carboxylate is a compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a phenyl ring with an acetamide substitution linked to a chromene moiety via a carboxylic acid group. The synthesis typically involves the reaction of 4-acetaminophenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene structure. Common solvents include ethanol or methanol, and catalysts such as piperidine or pyridine are used to facilitate the reaction.

Anticancer Properties

Research indicates that coumarin derivatives, including this compound, exhibit significant anticancer activities. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell proliferation and survival. For instance, studies have shown that similar coumarin compounds can inhibit cell growth in hepatocellular carcinoma (HepG2), colon cancer (HCT116), prostate cancer (PC3), and breast cancer (MCF-7) cell lines .

Table 1: Summary of Anticancer Activity of Coumarin Derivatives

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 20.15 | Apoptosis via mitochondrial pathway |

| MCF7 | 15.30 | Cell cycle arrest at G2/M phase |

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may act on enzymes relevant to cancer progression and inflammation by binding to their active sites. For example, studies on related coumarin derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways, involving pro-apoptotic proteins such as p53 and Bax.

- Enzyme Inhibition : Competitive inhibition of enzymes by binding to their active sites, thereby blocking substrate access.

- Antioxidant Activity : Some coumarin derivatives exhibit antioxidant properties, potentially reducing oxidative stress within cells .

Case Studies and Research Findings

Numerous studies have explored the biological activities of coumarin derivatives:

- Antitumor Activity : A study evaluated various coumarin derivatives against human tumor cell lines, revealing that most compounds exhibited satisfactory antitumor activity with IC50 values ranging from 10 to 25 μM .

- Antioxidant Potential : Another investigation highlighted the antioxidant properties of related compounds, which were shown to scavenge free radicals effectively in vitro .

- Neuroprotective Effects : Research into AChE inhibitors derived from coumarins demonstrated significant neuroprotective effects in models of scopolamine-induced amnesia .

常见问题

Q. What are the established methods for synthesizing 4-acetamidophenyl 2-oxo-2H-chromene-3-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- Knoevenagel condensation : Reaction of substituted salicylaldehydes with β-keto esters under acidic or basic conditions to form the chromene core.

- Esterification : Coupling of the chromene-3-carboxylic acid derivative with 4-acetamidophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Purification : Column chromatography or recrystallization to isolate the final product. Reference methodologies for analogous chromene carboxylates are detailed in crystallographic studies of ethyl derivatives .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data collection : At low temperatures (e.g., 135 K) to minimize thermal motion.

- Structure solution : Using SHELXS/SHELXD for phase determination .

- Refinement : SHELXL for iterative model optimization, achieving R factors < 0.05 for high-quality datasets.

- Validation : Check for C—H⋯O and C—H⋯π interactions, as seen in related 4-methoxyphenyl derivatives .

Q. What spectroscopic techniques confirm its structure?

- 1H NMR : Peaks for the acetamido group (δ ~2.1 ppm, singlet) and chromene protons (δ ~6.5–8.5 ppm). Coupling patterns distinguish substituents (e.g., diethylamino groups in analogous compounds show quartets at δ ~3.4 ppm) .

- IR Spectroscopy : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and lactone (chromene) carbonyl (~1680 cm⁻¹).

Advanced Research Questions

Q. How can hydrogen-bonding networks in its crystal lattice be analyzed?

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O—H⋯O, C—H⋯O) and visualizes contact distances.

- Graph set analysis : Classifies hydrogen-bonding motifs (e.g., rings) using Etter’s formalism to predict packing patterns .

- Example: In ethyl 2-oxo-chromene derivatives, C—H⋯O interactions dominate, contributing to layered packing .

Q. How to resolve contradictions in bioactivity data between similar chromene derivatives?

- Dose-response studies : Test anti-inflammatory activity (e.g., COX-2 inhibition) across multiple concentrations.

- Structural analogs : Compare substituent effects (e.g., 4-acetamido vs. 4-chlorophenyl groups) on activity.

- Statistical validation : Use ANOVA to assess significance; replicate experiments to rule out batch variability. Anti-inflammatory assays for chromene carboxylates are described in .

Q. What computational methods predict its reactivity or supramolecular behavior?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps).

- Molecular docking : Simulate binding to biological targets (e.g., NF-κB) using AutoDock Vina.

- MD simulations : Assess stability of hydrogen-bonded aggregates in solvent environments.

Key Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。